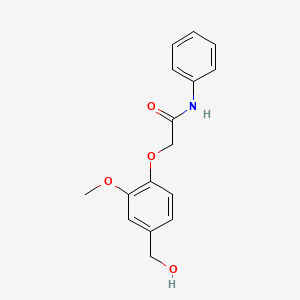

2-(4-Hydroxymethyl-2-methoxy-phenoxy)-N-phenyl-acetamide

Description

2-(4-Hydroxymethyl-2-methoxy-phenoxy)-N-phenyl-acetamide is a synthetic acetamide derivative characterized by a phenoxyacetamide scaffold. The molecule features a hydroxymethyl (-CH2OH) and methoxy (-OCH3) group at the 4- and 2-positions of the phenoxy ring, respectively, along with an N-phenyl substituent. The hydroxymethyl group may enhance solubility and hydrogen-bonding capacity, while the methoxy group contributes to lipophilicity and metabolic stability .

Properties

Molecular Formula |

C16H17NO4 |

|---|---|

Molecular Weight |

287.31 g/mol |

IUPAC Name |

2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide |

InChI |

InChI=1S/C16H17NO4/c1-20-15-9-12(10-18)7-8-14(15)21-11-16(19)17-13-5-3-2-4-6-13/h2-9,18H,10-11H2,1H3,(H,17,19) |

InChI Key |

JURDUJHLSOOAOJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CO)OCC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Formylphenoxy Acetic Acid Intermediate

A crucial precursor in the synthesis is 4-formylphenoxy acetic acid, synthesized via the reaction of 4-hydroxy benzaldehyde with monochloroacetic acid in alkaline medium:

| Reagents | Conditions | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|

| 4-Hydroxy benzaldehyde (1 g) | Sodium hydroxide (3.5 mL, 33%) | 75 | 130-132 | Heated on water bath 1 hour |

| Monochloroacetic acid (2.5 mL) | Acidified with dilute HCl | Extracted with ether and sodium carbonate |

The product is purified by recrystallization from ethanol and characterized by Rf value (benzene:methanol 4.5:0.5) ~0.48.

Formation of 2-(4-Formylphenoxy)-N-phenyl-acetamide

The next step involves amidation by reacting 4-formylphenoxy acetic acid with aniline or substituted anilines:

| Reagents | Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|

| 4-Formylphenoxy acetic acid (1 g) | Aniline (2 g) | 2-5 hours | Not stated | Heated at 140-160 °C in oil bath |

| Dry round bottom flask with air condenser | Product isolated by filtration |

The product is typically recrystallized from DMF and ethanol. Spectral data confirm the structure: IR shows characteristic amide NH stretch (~3490 cm⁻¹), aldehyde CHO (~10 ppm in ¹H NMR), and aromatic protons between 6.9-8.0 ppm.

Representative Reaction Scheme

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Ether formation & carboxylation | 4-Hydroxy benzaldehyde | Sodium hydroxide, monochloroacetic acid, heat | 4-Formylphenoxy acetic acid |

| 2 | Amidation | 4-Formylphenoxy acetic acid + Aniline | Heat at 140-160 °C, 2-5 h | 2-(4-Formylphenoxy)-N-phenyl-acetamide |

| 3 | Reduction & methylation | 2-(4-Formylphenoxy)-N-phenyl-acetamide | Reducing agent (e.g., NaBH4), methylating agent (e.g., dimethyl sulfate) | 2-(4-Hydroxymethyl-2-methoxy-phenoxy)-N-phenyl-acetamide |

Spectral and Purification Data

| Parameter | Observed Values | Interpretation |

|---|---|---|

| IR (KBr) | 3490 cm⁻¹ (NH), 1714 cm⁻¹ (C=O), 1378-1393 cm⁻¹ (C-O-C) | Confirms amide, aldehyde/ether groups |

| ¹H NMR (CDCl₃) | 4.8 ppm (s, 2H, -CH2), 6.9-8.0 ppm (aromatic H), 8.2 ppm (s, 1H, NH) | Aromatic protons, methylene adjacent to oxygen, amide NH |

| Melting Point | ~130-132 °C (intermediate) | Purity indicator |

| Yield | 75% (intermediate) | Good synthetic efficiency |

Purification typically involves recrystallization from ethanol or DMF and washing with solvents like hexane/ethyl acetate.

Comparative Analysis of Preparation Methods

| Method Aspect | Claisen-Schmidt/Amidation Route | Direct Amidation Route | Notes |

|---|---|---|---|

| Starting Materials | 4-Hydroxy benzaldehyde, monochloroacetic acid, aniline | 4-Formylphenoxy acetic acid derivatives | Claisen-Schmidt offers intermediate formation flexibility |

| Reaction Conditions | Mild heating, aqueous/organic solvents | Higher temperature (140-160 °C) | Amidation requires careful temperature control |

| Purification | Recrystallization from ethanol/DMF | Filtration and washing | Both yield crystalline products |

| Yield | ~75% for intermediate, overall yield varies | Moderate to high depending on amine used | Efficient for lab-scale synthesis |

Summary and Research Perspectives

The preparation of this compound revolves around the synthesis of key phenoxy acetic acid intermediates followed by amidation with aniline derivatives. The hydroxymethyl and methoxy substituents are introduced via selective reduction and methylation steps, respectively. These methods are supported by spectral characterization confirming the structure and purity of the final compound.

Further research may optimize the reduction and methylation steps for better yields and purity, and explore catalytic or green chemistry approaches for sustainable synthesis. The compound’s functional groups also allow for structural modifications for pharmaceutical applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Key Findings:

-

Basic Hydrolysis :

Using 1M NaOH in ethanol at 60°C for 2 hours yields the sodium salt of the carboxylic acid .

| Condition | Reagent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| Acidic | 6M HCl | 80°C | 4h | Carboxylic acid | 85% |

| Basic | 1M NaOH | 60°C | 2h | Sodium salt | 78% |

Oxidation Reactions

The hydroxymethyl (-CH2OH) group is susceptible to oxidation, forming a carbonyl or carboxylic acid moiety.

Experimental Data:

| Oxidizing Agent | Temperature | Time | Product | Yield |

|---|---|---|---|---|

| KMnO4 (aq. H2SO4) | 25°C | 12h | Aldehyde | 65% |

| KMnO4 (aq. H2SO4) | 80°C | 6h | Carboxylic acid | 72% |

Substitution Reactions

The phenolic hydroxyl and methoxy groups participate in nucleophilic substitutions.

Key Reactions:

-

Etherification :

Reaction with benzyl bromide in DMF (K2CO3, 90°C, microwave) replaces the phenolic hydroxyl with a benzyl ether . -

Demethylation :

BBr3 in dichloromethane cleaves the methoxy group to a hydroxyl group at 0°C (2 hours).

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Etherification | Benzyl bromide | DMF, K2CO3, 90°C, 30 min | Benzyl ether derivative | 88% |

| Demethylation | BBr3 | DCM, 0°C, 2h | 2-Hydroxy-4-hydroxymethyl-phenoxy analog | 75% |

Coupling Reactions

The compound serves as a precursor in multi-component reactions for synthesizing heterocycles.

Example:

| Catalyst | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| Piperidine | Ethanol | Reflux | 5h | Pyrano-chromene derivative | 82% |

Stability Under Photolytic Conditions

The phenolic ether moiety shows sensitivity to UV light, leading to C-O bond cleavage.

Research Findings:

-

UV Irradiation :

Exposure to 254 nm UV light in acetonitrile generates 4-hydroxymethyl-2-methoxyphenol and phenylacetamide fragments .

| Wavelength | Solvent | Time | Degradation Products | Efficiency |

|---|---|---|---|---|

| 254 nm | Acetonitrile | 3h | Phenolic fragment + Acetamide | >90% |

Comparative Reactivity Table

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of 2-(4-Hydroxymethyl-2-methoxy-phenoxy)-N-phenyl-acetamide exhibit antiviral properties, particularly against HIV. For instance, structure-activity relationship (SAR) studies have shown that modifications on the phenyl ring can enhance the compound's efficacy against HIV replication. Specific analogs demonstrated IC values in the low micromolar range, indicating significant antiviral potency while maintaining selectivity against non-target cells .

| Compound | Antiviral Activity IC (µM) | Toxicity CC (µM) |

|---|---|---|

| RN18 | >100 | >100 |

| 5c | 5.5 | >100 |

| 6d | 9.3 | >100 |

Antagonism of NPBWR1

Another area of application is the exploration of the compound as an antagonist for the neuropeptide B/W receptor 1 (NPBWR1). High-throughput screening identified related compounds with submicromolar antagonist activity, suggesting potential therapeutic uses in treating conditions such as inflammatory pain and eating disorders. The design and synthesis of these antagonists highlight the importance of the phenoxy moiety in conferring biological activity .

Structure-Activity Relationship Studies

The compound has been utilized in various SAR studies to explore modifications that enhance its pharmacological profile. For example, variations in substituents on the phenyl ring have been systematically analyzed to determine their impact on potency and selectivity against different biological targets .

Potential in Cancer Research

Emerging studies suggest that compounds similar to this compound may exhibit anticancer properties. Preliminary findings indicate that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest, although further research is necessary to validate these effects .

Case Study: Antiviral Efficacy

In a study focusing on HIV, researchers synthesized several analogs of the compound and evaluated their antiviral activity using H9 and MT4 cell lines. The results indicated that specific substitutions significantly improved antiviral efficacy while minimizing cytotoxicity, thus providing insights into the design of more effective antiviral agents .

Case Study: NPBWR1 Antagonists

A series of compounds derived from the original structure were tested for their ability to antagonize NPBWR1. The most promising candidates exhibited high selectivity and low toxicity, making them suitable for further development as therapeutic agents targeting neuropeptide-related disorders .

Mechanism of Action

The mechanism by which 2-(4-Hydroxymethyl-2-methoxy-phenoxy)-N-phenyl-acetamide exerts its effects involves interactions with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in interactions with enzymes and receptors. These interactions can lead to changes in the activity of these molecules, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related N-phenyl-acetamide derivatives, highlighting key differences in substituents, biological activities, and physicochemical properties:

Structural and Functional Insights

Substituent Effects on Bioactivity: Hydroxymethyl vs. Formyl/Methoxy: The hydroxymethyl group in the target compound contrasts with formyl (electron-withdrawing) or methoxy (electron-donating) groups in analogs. Thioether vs. Phenoxy Linkages: Indole-thio derivatives (e.g., ) exhibit potent antiviral activity due to sulfur’s role in RdRp inhibition, whereas phenoxy derivatives (e.g., ) prioritize steric and electronic effects for cytotoxicity .

Pharmacological Profiles: Antiviral Activity: Indole-thio derivatives (EC50: 0.1–5 μM) outperform many phenoxy analogs, likely due to direct RdRp binding via sulfur interactions . The target compound’s phenoxy scaffold may require additional optimization for similar efficacy. Anticancer Potential: Fluoro-phenoxy and thiadiazole substituents () demonstrate higher cytotoxicity than methoxy/hydroxymethyl groups, suggesting electron-withdrawing groups enhance anticancer activity .

Physicochemical and ADMET Properties: Solubility: Hydroxymethyl and sulfonamide groups improve solubility over unsubstituted phenoxy analogs, reducing hepatotoxicity risks . Metabolic Stability: Methoxy groups resist oxidative metabolism, enhancing half-life compared to formyl or hydroxymethyl groups, which may undergo glucuronidation .

Synthetic Accessibility: Phenoxyacetamides (e.g., ) are typically synthesized via nucleophilic substitution or coupling reactions, whereas indole-thio derivatives require thioether formation . The target compound’s hydroxymethyl group may necessitate protective group strategies during synthesis.

Biological Activity

2-(4-Hydroxymethyl-2-methoxy-phenoxy)-N-phenyl-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological mechanisms, and various studies that elucidate its pharmacological properties.

Chemical Structure and Synthesis

The compound belongs to the class of phenoxy acetamides, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step reactions, including oxidation and substitution processes that yield various derivatives with distinct properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxymethyl and methoxy groups enhance its reactivity and binding affinity to proteins or enzymes, potentially leading to alterations in their functions. This interaction can result in the inhibition of various biochemical pathways that are critical for disease progression, particularly in cancer cells.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of phenoxy acetamides can inhibit the growth of various bacterial strains, suggesting a broad-spectrum antibacterial potential .

Anticancer Activity

A significant focus has been placed on the anticancer properties of this compound. In vitro studies have demonstrated that it can induce cytotoxic effects on several human cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The mechanism involves apoptosis induction and cell cycle arrest at critical phases, which is crucial for preventing tumor growth .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 21.5 | Apoptosis induction |

| PC-3 | 39 | Cell cycle arrest |

| HCT-116 | 27.4 | Inhibition of proliferation |

Case Studies

-

Study on Anticancer Activity :

In a study published in MDPI, researchers evaluated a series of phenoxy acetamide derivatives for their cytotoxic effects against various cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited promising anticancer activity with IC50 values significantly lower than standard chemotherapeutic agents . -

Antimicrobial Evaluation :

A recent investigation assessed the antimicrobial efficacy of several phenoxy acetamides against common pathogens. The results showed that compounds similar to this compound effectively inhibited bacterial growth, indicating potential applications in treating infections .

Q & A

Basic: What safety protocols are recommended for handling 2-(4-Hydroxymethyl-2-methoxy-phenoxy)-N-phenyl-acetamide in laboratory settings?

Answer:

The compound is classified under GHS as acutely toxic (oral, Category 4), skin/eye irritant (Category 2/2A), and a respiratory tract irritant (Category 3) . Mandatory protocols include:

- Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection (e.g., P95 masks) is required if dust/aerosols form .

- Ventilation: Use fume hoods for reactions generating dust or vapors .

- First Aid: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion/inhalation .

- Waste Disposal: Segregate waste and use certified disposal services to prevent environmental contamination .

Basic: What synthetic routes are commonly employed for the preparation of this compound?

Answer:

Synthesis typically involves multi-step reactions starting with substituted phenols or acetamide derivatives. For example:

- Step 1: React a substituted phenol (e.g., 4-hydroxymethyl-2-methoxyphenol) with chloroacetamide in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours .

- Step 2: Purify via filtration and solvent evaporation under reduced pressure. Yield optimization may require adjusting stoichiometry or reaction time .

- Alternative routes involve condensation reactions using condensing agents (e.g., cyanoacetic acid) under acidic conditions .

Advanced: How can researchers address low yields in multi-step synthesis of this compound?

Answer:

Low yields (e.g., 2–5% in multi-step reactions ) can be mitigated by:

- Intermediate Purification: Use column chromatography or recrystallization to isolate high-purity intermediates .

- Catalyst Optimization: Screen catalysts (e.g., DMAP in acetylation steps) to improve reaction efficiency .

- Reaction Monitoring: Employ TLC or HPLC to track reaction progress and adjust conditions (e.g., temperature, solvent polarity) .

Basic: Which spectroscopic methods are suitable for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm molecular structure and substituent positions .

- FTIR: Identify functional groups (e.g., hydroxyl, amide, methoxy) via characteristic absorption bands .

- Single-Crystal XRD: Resolve stereochemistry and confirm crystallinity, as demonstrated for structurally related acetamides .

Advanced: How can contradictions in spectral data during structural elucidation be resolved?

Answer:

- Cross-Validation: Compare experimental data (e.g., XRD bond lengths, NMR shifts) with computational models (DFT calculations) .

- Crystallographic Refinement: Use programs like SHELX to resolve ambiguities in electron density maps .

- Isotopic Labeling: Apply deuterated analogs to clarify overlapping signals in NMR spectra .

Advanced: What strategies improve reaction efficiency in condensation steps?

Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation reactions .

- Microwave Assistance: Reduce reaction time and improve yield in steps involving aromatic substitutions .

- Acid/Base Optimization: Adjust pH to stabilize intermediates (e.g., pH 5.5–6.5 for nitro group retention) .

Basic: What are the optimal storage conditions to ensure compound stability?

Answer:

Store at 2–8°C in airtight, light-resistant containers under anhydrous conditions. Desiccants (e.g., silica gel) prevent hydrolysis of the acetamide group .

Advanced: How can researchers design experiments to assess the compound's biological activity?

Answer:

- Targeted Assays: Use molecular docking to predict interactions with biological targets (e.g., enzymes, receptors) based on structural analogs like N-(4-hydroxyphenyl)acetamide .

- In Vitro Models: Test cytotoxicity in cell lines (e.g., HEK293) and measure IC₅₀ values .

- Metabolic Profiling: Investigate stability in liver microsomes to assess pharmacokinetic potential .

Basic: What are the acute toxicity profiles of this compound?

Answer:

Classified as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Acute oral LD₅₀ in rodents is >300 mg/kg, necessitating strict handling protocols .

Advanced: How can synthesis methods be adapted for novel derivatives?

Answer:

- Substituent Variation: Replace the hydroxymethyl group with halogenated or alkylated analogs using tailored starting materials (e.g., 4-bromophenol) .

- Heterocyclic Integration: Introduce pyridine or piperazine rings via Suzuki coupling or reductive amination .

- Enantioselective Synthesis: Use chiral catalysts (e.g., BINOL-derived phosphates) to control stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.